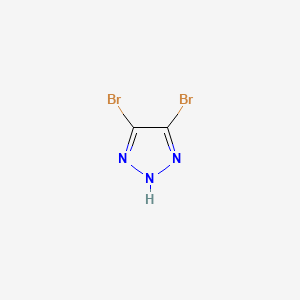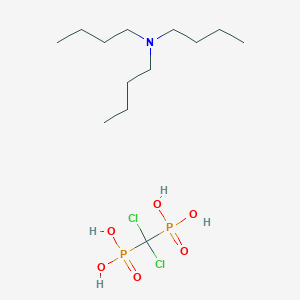
5,6-Difluoro-1-N-methylbenzene-1,2-diamine
Descripción general
Descripción
“5,6-Difluoro-1-N-methylbenzene-1,2-diamine” is an aromatic compound with the molecular formula C7H8F2N2 . It is a type of fluorinated building block .
Molecular Structure Analysis
The molecular weight of “this compound” is 158.15 g/mol . The compound has 1 rotatable bond, 2 hydrogen bond donors, and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
Fluorinated Polyimides : Research by Yang and Hsiao (2004) explored the synthesis of fluorinated polyimides using a fluorinated diamine monomer. This study highlighted the polymers' solubility in various solvents and their properties like tensile strength, elongation, and thermal stability, which are crucial for material science applications (Yang & Hsiao, 2004).
New Polyimides with Fluorine and Phosphine Oxide : Jeong, Kim, and Yoon (2001) synthesized novel polyimides containing fluorine and phosphine oxide, demonstrating their high thermal stability, low birefringence, and good adhesive properties. This contributes to the development of materials with specific electronic and optical properties (Jeong, Kim, & Yoon, 2001).
Synthesis of Aromatic Polyimides : Yang, Su, and Wu (2004) conducted research on the synthesis of aromatic polyimides using a fluorinated diamine, emphasizing their solubility, mechanical strength, thermal stability, and electrical properties. These findings are relevant for creating high-performance plastics and electronics (Yang, Su, & Wu, 2004).
Chemical and Material Synthesis
Organometallic Chemistry : Pike, Crimmin, and Chaplin (2017) discussed the use of fluorinated benzenes in organometallic chemistry and catalysis. Their study provides insight into how fluorinated compounds, like 5,6-Difluoro-1-N-methylbenzene-1,2-diamine, can be used in synthesizing new chemical compounds (Pike, Crimmin, & Chaplin, 2017).
Synthesis of Fluorinated Polyamides : Wang et al. (2007) explored the synthesis of fluorinated polyamides derived from unsymmetrical diamines. Their work contributes to the understanding of how fluorinated diamines can be used to create polymers with specific solubility and thermal properties (Wang et al., 2007).
Synthesis of Gas Separation Membranes : Bandyopadhyay et al. (2013) investigated the use of a newly designed diamine monomer for synthesizing polyamides for gas separation applications, highlighting the importance of fluorinated diamines in creating materials with specific permeability and selectivity (Bandyopadhyay et al., 2013).
Propiedades
IUPAC Name |
3,4-difluoro-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNLCNLAWFBYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)







![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3025364.png)


